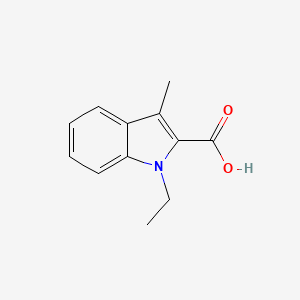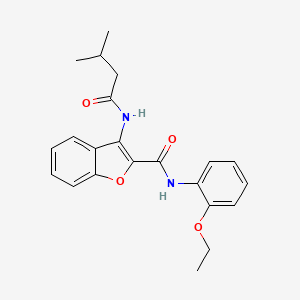
N-(2-ethoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide, also known as EPMC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Biological Activities
- Benzofuran derivatives, similar to N-(2-ethoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide, have been synthesized and evaluated for various biological activities. For instance, a study by Ohemeng et al. (1994) synthesized a series of 2-substituted benzofuran hydroxyamic acids, revealing potent in vitro and in vivo 5-lipoxygenase inhibitory activities (Ohemeng et al., 1994).
- Abu-Hashem et al. (2020) synthesized novel benzofuran derivatives for anti-inflammatory and analgesic applications. These compounds showed significant inhibitory activities on cyclooxygenase-1/2 and exhibited notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Neuroprotective and Antioxidant Effects
- A study by Cho et al. (2015) synthesized novel benzofuran-2-carboxamide derivatives and evaluated their neuroprotective and antioxidant activities. They found that certain derivatives exhibited considerable protection against NMDA-induced excitotoxic neuronal cell damage (Cho et al., 2015).
Metabolism and Disposition Studies
- The disposition and metabolism of benzofuran derivatives have been a subject of study. For instance, Renzulli et al. (2011) investigated the metabolism of an orexin 1 and 2 receptor antagonist, revealing insights into its metabolic pathways and principal circulating components in plasma extracts (Renzulli et al., 2011).
Synthesis Techniques
- Various synthesis methods for benzofuran compounds have been explored. For example, Ikemoto et al. (2005) developed a practical method for synthesizing a CCR5 antagonist, demonstrating the versatility of synthesis techniques for such compounds (Ikemoto et al., 2005).
Cholinesterase Inhibitory Activity
- Benzofuran-2-carboxamide derivatives have been synthesized and evaluated for cholinesterase inhibitory activity. A study by Abedinifar et al. (2018) showed that some derivatives are potent butyrylcholinesterase inhibitors, offering potential therapeutic applications for neurological conditions (Abedinifar et al., 2018).
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-(3-methylbutanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-4-27-18-12-8-6-10-16(18)23-22(26)21-20(24-19(25)13-14(2)3)15-9-5-7-11-17(15)28-21/h5-12,14H,4,13H2,1-3H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJKQZIXXVTQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2681107.png)
![[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2681108.png)
![methyl 6-acetyl-2-[[4-(dibutylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2681109.png)

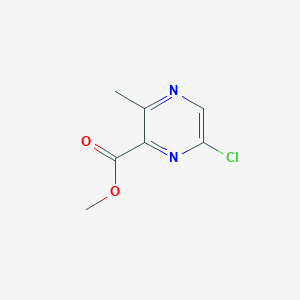
![N-[4-(tetrazol-1-yl)phenyl]cyclobutanecarboxamide](/img/structure/B2681115.png)
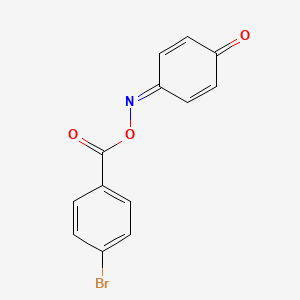

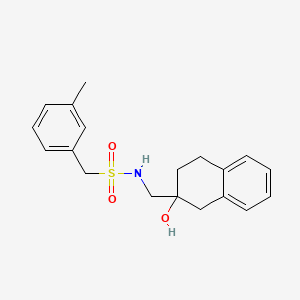
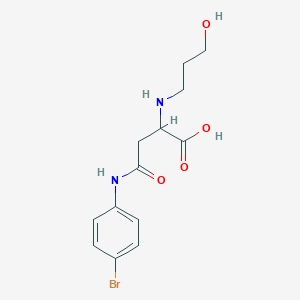
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(pyridin-2-ylmethyl)azetidin-3-amine](/img/structure/B2681124.png)
![1,4-Dimethyl-1,4,8-triazaspiro[5.5]undecane](/img/structure/B2681125.png)
![3-methyl-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]butanoic acid](/img/structure/B2681127.png)
